BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Bromo-2,3-dihydrobenzofuran-3-amine
chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-Bromo-2,3-dihydrobenzofuran-3-
Compound Name:
amine

Cat. No.: B1521968

An In-Depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine: A Key
Intermediate in Modern Drug Discovery

Introduction: The Significance of the
Dihydrobenzofuran Scaffold

The benzofuran nucleus and its derivatives are foundational scaffolds in medicinal chemistry,
widely recognized for their presence in both natural products and synthetic compounds with
potent biological activities.[1][2] The 2,3-dihydrobenzofuran-3-amine moiety, in particular,
represents a privileged structural motif. Its rigid, three-dimensional shape and the presence of
a key basic nitrogen atom make it an ideal building block for interacting with a diverse range of
biological targets. Compounds incorporating this scaffold have demonstrated a wide spectrum
of pharmacological effects, including anti-tumor, antimicrobial, anti-inflammatory, and
neuroprotective properties.[2][3][4]

This guide focuses on a specific, functionally rich derivative: 6-Bromo-2,3-
dihydrobenzofuran-3-amine. The introduction of a bromine atom at the 6-position offers a
strategic advantage for researchers. It not only modulates the electronic properties and
metabolic stability of the molecule but also provides a reactive handle for further chemical
modifications, such as cross-coupling reactions, enabling the synthesis of extensive compound
libraries. This makes it a highly valuable intermediate for professionals in drug discovery and
development.
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Core Chemical Identity and Physicochemical
Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective
application in research and development.

IUPAC Name: 6-bromo-2,3-dihydro-1-benzofuran-3-amine

Chemical Structure

The molecule consists of a bicyclic system where a dihydrofuran ring is fused to a benzene
ring. A bromine atom is substituted at the 6-position of the benzene ring, and an amine group is
attached to the 3-position of the dihydrofuran ring, which is a chiral center.

Caption: Chemical structure of 6-Bromo-2,3-dihydrobenzofuran-3-amine.

hvsicochemical Data <

Property Value Source
CAS Number 944709-63-1 [5]
Molecular Formula CsHsBrNO

Molecular Weight 214.06 g/mol

Appearance Solid

Purity >98%

Keep in dark place, sealed in

Storage Conditions
dry, 2-8°C
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H302 (Harmful if swallowed),

H315 (Causes skin irritation),
Hazard Statements H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)
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Synthesis and Mechanistic Considerations

While numerous methods exist for constructing 3-aminobenzofuran derivatives, a robust and
adaptable synthesis is critical for research applications.[6][7][8] A plausible and efficient
pathway involves the intramolecular cyclization of a suitably functionalized precursor derived
from a brominated phenol. This approach provides excellent control over the regiochemistry of
the bromine substituent.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process beginning with commercially available
4-bromophenol. The rationale is to first build the side chain that will ultimately form the
dihydrofuran ring and then induce cyclization.
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4-Bromophenol

;

Intermediate 1:
2-((4-bromophenoxy)methyl)oxirane

:
;

Intermediate 2:
1-azido-3-(4-bromophenoxy)propan-2-ol

Mitsunobu-type cyclization or acid-catalyzed \ Direct Reduction/Cyclization is also possible

Step 3: Intramolecular Cyclization
Reagent: Triphenylphosphine (PPhs)
Solvent: THF
Final Product:
6-Bromo-2,3-dihydrobenzofuran-3-amine

Intermediate 3:
(6-Bromo-2,3-dihydrobenzofuran-3-yl)methanamine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Bromo-2,3-dihydrobenzofuran-3-amine.

Detailed Experimental Protocol (Hypothetical)
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This protocol is a representative example based on established methodologies for synthesizing
related dihydrobenzofurans.[9]

Step 1: Synthesis of 2-((4-bromophenoxy)methyl)oxirane

¢ To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K2COs, 2.5
eq) and epichlorohydrin (1.5 eq).

e Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography
(TLC).

o Causality: K2COs acts as a base to deprotonate the phenol, forming a phenoxide which then
acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin in a Williamson
ether synthesis. Refluxing provides the necessary activation energy.

» After completion, cool the reaction, filter off the solids, and concentrate the filtrate under
reduced pressure.

» Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate
gradient) to yield the desired epoxide intermediate.

Step 2: Synthesis of 1-azido-3-(4-bromophenoxy)propan-2-ol

Dissolve the epoxide intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
e Add sodium azide (NaNs, 2.0 eq) and ammonium chloride (NHaCl, 2.0 eq).
» Heat the mixture at 80°C for 6-8 hours.

o Causality: The azide ion (N37) is a potent nucleophile that attacks one of the epoxide
carbons. The reaction is typically regioselective, with the azide attacking the less sterically
hindered terminal carbon. NH4Cl acts as a mild proton source.

o Cool the reaction, extract with ethyl acetate, wash with brine, dry over anhydrous sodium
sulfate, and concentrate to obtain the azido-alcohol.

Step 3: Intramolecular Cyclization and Reduction to form 6-Bromo-2,3-dihydrobenzofuran-3-
amine
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o Dissolve the azido-alcohol intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
e Add triphenylphosphine (PPhs, 1.2 eq) portion-wise at 0°C.

 Allow the reaction to warm to room temperature and stir for 2 hours. Then, add water and stir
for an additional 8 hours.

o Causality: This is a Staudinger reaction. The PPhs initially reduces the azide to an aza-ylide.
Subsequent intramolecular attack of the hydroxyl group, facilitated by the phosphine, leads
to cyclization and formation of the dihydrofuran ring. The addition of water hydrolyzes the
resulting phosphinimine to the primary amine.

 Alternatively, a catalytic hydrogenation (Hz, Pd/C) can be used to reduce the azide to an
amine, which may then undergo spontaneous or acid-catalyzed cyclization.

 Purify the final compound by column chromatography or crystallization to obtain pure 6-
Bromo-2,3-dihydrobenzofuran-3-amine.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of
spectroscopic methods provides a complete picture of the molecular structure.
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Technique

Expected Observations

1H NMR

- Aromatic Protons: Distinct signals in the
aromatic region (~6.8-7.5 ppm). The bromine at
C6 will influence the splitting pattern, likely
resulting in a doublet, a singlet (or narrow
doublet), and a doublet of doublets for the
protons at C7, C5, and C4 respectively. -
Dihydrofuran Protons: Complex multiplets in the
aliphatic region. The proton at C3 (CH-NHz) will
be a multiplet coupled to the C2 protons. The
diastereotopic protons at C2 (-O-CH2) will
appear as two separate multiplets, typically
doublets of doublets, coupled to each other
(geminal coupling) and to the C3 proton (vicinal
coupling). The coupling constants between H-2
and H-3 are critical for determining cis/trans
stereochemistry if substituents are present at
C2.[10]

13C NMR

- Aromatic Carbons: Six distinct signals in the
aromatic region (~110-160 ppm). The carbon
attached to bromine (C6) will be shifted, and its
signal may be attenuated. - Aliphatic Carbons:
Signals for C3 (~50-60 ppm) and C2 (~70-80
ppm) are expected. Data from a closely related
Boc-protected analog shows C3 at ~59 ppm and
C2 at ~88 ppm, providing a strong reference.
[11]

Mass Spec (ESI-MS)

The mass spectrum will show a characteristic
isotopic pattern for a monobrominated
compound, with two major peaks of nearly equal
intensity [M+H]* and [M+H+2]*, corresponding
to the 7°Br and 8!Br isotopes. For CsHsBrNO,
this would be observed at m/z 214.98 and
216.98.
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- N-H Stretch: Characteristic peaks for the
primary amine in the 3300-3400 cm~1 region. -
FT-IR C-0O Stretch: A strong peak for the aryl-alkyl
ether around 1250 cm~1. - C-Br Stretch: A signal
in the fingerprint region, typically 500-600 cm™1,

Applications in Research and Drug Discovery

The true value of 6-Bromo-2,3-dihydrobenzofuran-3-amine lies in its utility as a versatile
building block for creating more complex molecules with therapeutic potential.

Scaffold for CNS Agents: The rigid conformation of the dihydrobenzofuran ring is ideal for
designing ligands that fit into specific receptor binding pockets. Chiral versions, such as
(R)-6-Bromo-2,3-dihydrobenzofuran-3-amine, are cited as key intermediates in the
synthesis of drugs targeting the central nervous system.[12]

Anticancer and Antimicrobial Research: The benzofuran core is a known pharmacophore in
agents with cytotoxic and antimicrobial activities.[2][13] The amine functionality at the 3-
position can be readily derivatized to explore structure-activity relationships (SAR) for novel
anticancer or antibacterial compounds.

Fragment-Based Drug Design (FBDD): The molecule's size and functionality make it an
excellent fragment for FBDD screening campaigns. The bromine atom serves as a vector for
fragment evolution, allowing for the systematic exploration of chemical space around the
core scaffold through reactions like Suzuki or Buchwald-Hartwig coupling.

Alzheimer's Disease Research: Derivatives of 3-aminobenzofuran have been synthesized
and evaluated as multifunctional agents for treating Alzheimer's disease, showing potent
inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Conclusion

6-Bromo-2,3-dihydrobenzofuran-3-amine is more than just a chemical compound; it is an
enabling tool for innovation in the life sciences. Its well-defined structure, strategic
functionalization, and synthetic accessibility make it a high-value intermediate for researchers.
The combination of the biologically active 2,3-dihydrobenzofuran-3-amine core with a versatile
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bromine handle provides a powerful platform for developing next-generation therapeutics. This
guide provides the foundational knowledge required for its synthesis, characterization, and
strategic application in advanced research programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of
Alzheimer’s disease - PMC [pmc.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

e 5. 6-Bromo-2,3-dihydro-3-benzofuranamine | CBH8BrNO | CID 44630690 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 6. researchgate.net [researchgate.net]
e 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

» 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction
Involving ortho-Hydroxy a-Aminosulfones [mdpi.com]

e 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
e 10. researchgate.net [researchgate.net]

e 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction
Involving ortho-Hydroxy a-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

e 12. (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride [myskinrecipes.com]
¢ 13. mdpi.com [mdpi.com]

¢ To cite this document: BenchChem. [6-Bromo-2,3-dihydrobenzofuran-3-amine chemical
structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521968#6-bromo-2-3-dihydrobenzofuran-3-amine-
chemical-structure-and-iupac-name]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1521968?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/283282932_Benzofuran_An_Emerging_Scaffold_for_Antimicrobial_Agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC9070854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9070854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9395670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9395670/
https://www.researchgate.net/publication/398867132_Benzofurans23-dihydrobenzofurans_as_antimicrobial_agents
https://pubchem.ncbi.nlm.nih.gov/compound/44630690
https://pubchem.ncbi.nlm.nih.gov/compound/44630690
https://www.researchgate.net/figure/Synthesis-of-3-aminobenzofuran-derivatives-and-our-contributions_fig2_382933271
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1260522
https://www.mdpi.com/1420-3049/29/16/3725
https://www.mdpi.com/1420-3049/29/16/3725
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/2,3-dihydrobenzofurans.shtm
https://www.researchgate.net/figure/Comparison-of-1-H-NMR-spectra-in-the-dihydrobenzofuran-2-H-and-3-H-region-for-the-trans_fig3_322898275
https://pmc.ncbi.nlm.nih.gov/articles/PMC11357171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11357171/
https://www.myskinrecipes.com/shop/en/neurological-intermediates/229441-r-6-bromo-23-dihydrobenzofuran-3-amine-hydrochloride.html
https://www.mdpi.com/1420-3049/15/7/4737
https://www.benchchem.com/product/b1521968#6-bromo-2-3-dihydrobenzofuran-3-amine-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1521968#6-bromo-2-3-dihydrobenzofuran-3-amine-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1521968#6-bromo-2-3-dihydrobenzofuran-3-amine-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1521968#6-bromo-2-3-dihydrobenzofuran-3-amine-chemical-structure-and-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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